Ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate
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Overview
Description
Ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with urea and a substituted aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl [6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]acetate is unique due to its specific structural configuration, which imparts selective acetylcholinesterase inhibitory activity. This selectivity makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 2-[6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-17(24)13-14-12-16(23)20-18(19-14)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIZYCSRSNHOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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